1-Aminonaphthalene-d9
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Overview
Description
1-Aminonaphthalene-d9 is a deuterated form of 1-aminonaphthalene, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled standard in various analytical applications. It is a colorless crystalline solid with an ammonia-like odor and is known for its stability and utility in environmental testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminonaphthalene-d9 can be synthesized through the deuteration of 1-aminonaphthalene. The process involves the exchange of hydrogen atoms with deuterium using deuterium gas or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst such as palladium on carbon to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Aminonaphthalene-d9 undergoes various chemical reactions, including:
Oxidation: Converts to 1-naphthoquinone using chromic acid.
Reduction: Sodium in boiling amyl alcohol reduces it to tetrahydro-1-naphthylamine.
Substitution: Reacts with sulfuric acid at high temperatures to form 1-naphthol.
Common Reagents and Conditions
Oxidation: Chromic acid as the oxidizing agent.
Reduction: Sodium in boiling amyl alcohol.
Substitution: Sulfuric acid at 200°C.
Major Products Formed
Oxidation: 1-Naphthoquinone.
Reduction: Tetrahydro-1-naphthylamine.
Substitution: 1-Naphthol.
Scientific Research Applications
1-Aminonaphthalene-d9 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Environmental Testing: Used as a reference standard for the analysis of environmental samples.
Pharmaceutical Research: Employed in the study of metabolic pathways and drug interactions.
Chemical Synthesis: Utilized in the synthesis of complex organic molecules and as a tracer in reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-d9 involves its role as a stable isotope-labeled compound. It is used to trace and study the pathways and interactions of 1-aminonaphthalene in various chemical and biological systems. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis using mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: The non-deuterated form of 1-aminonaphthalene.
2-Aminonaphthalene: An isomer with the amino group at the second position.
1-Aminonaphthalene-d7: A partially deuterated form with seven deuterium atoms.
Uniqueness
1-Aminonaphthalene-d9 is unique due to its complete deuteration, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in analytical applications where precise quantification and tracing are required .
Properties
CAS No. |
78832-56-1 |
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Molecular Formula |
C10H9N |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
N,N,2,3,4,5,6,7,8-nonadeuterionaphthalen-1-amine |
InChI |
InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D/hD2 |
InChI Key |
RUFPHBVGCFYCNW-CPTGGYHJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N([2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N |
Origin of Product |
United States |
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